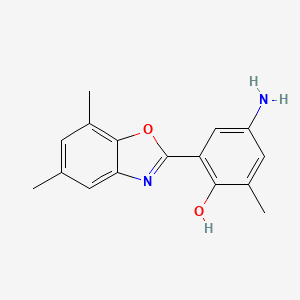![molecular formula C20H30N6O3 B2587257 8-(2-metoxietil)-1,6,7-trimetil-3-(2-(piperidin-1-il)etil)-1H-imidazo[2,1-f]purin-2,4(3H,8H)-diona CAS No. 878411-28-0](/img/structure/B2587257.png)
8-(2-metoxietil)-1,6,7-trimetil-3-(2-(piperidin-1-il)etil)-1H-imidazo[2,1-f]purin-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.499. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antihistamínicas y antialérgicas
El compuesto exhibe una fuerte afinidad por los receptores H1 de histamina, lo que sugiere su potencial como antihistamínico . Esto podría ser particularmente útil en el tratamiento de reacciones alérgicas como la rinitis y la urticaria. Su selectividad para los receptores periféricos de histamina sobre otros tipos de receptores indica un menor riesgo de efectos secundarios sedantes comúnmente asociados con los antihistamínicos.
Investigación sobre la seguridad cardiovascular
En estudios clínicos que involucraron voluntarios sanos, el compuesto no demostró ningún impacto significativo en la repolarización miocárdica incluso a dosis altas . Esto sugiere un perfil de baja cardiotoxicidad, lo que lo convierte en una opción más segura para pacientes que corren riesgo de eventos cardiovasculares.
Potencial antiinflamatorio
La capacidad del compuesto para inhibir la liberación de histamina e IL-4 de los mastocitos y los granulocitos periféricos indica su potencial como agente antiinflamatorio . Esto podría explorarse más a fondo para afecciones caracterizadas por la inflamación, como el asma o la enfermedad pulmonar obstructiva crónica (EPOC).
Estudios de farmacocinética y biodisponibilidad
El compuesto se destaca por su rápida absorción oral y alta biodisponibilidad . La investigación en esta área podría centrarse en optimizar las formas de dosificación y los sistemas de administración para maximizar la eficacia terapéutica para diversas indicaciones.
Actividad antimicrobiana
Los derivados de imidazol, incluido este compuesto, han mostrado un amplio espectro de actividades biológicas, incluidas propiedades antibacterianas y antifúngicas . Esto podría conducir al desarrollo de nuevos agentes antimicrobianos para combatir cepas resistentes de bacterias y hongos.
Aplicaciones quimioterapéuticas
La similitud estructural del compuesto con otros derivados de imidazol que han demostrado actividades antitumorales abre posibilidades para su uso en quimioterapia contra el cáncer . La investigación adicional podría identificar líneas celulares específicas de cáncer que son susceptibles a este compuesto.
Investigación neurofarmacológica
Dada la interacción del compuesto con las estructuras de piperidina e imidazol, existe un potencial para aplicaciones neurofarmacológicas, incluido el tratamiento de enfermedades neurodegenerativas . Podría estudiarse por sus efectos sobre los sistemas de neurotransmisores y las funciones cognitivas.
Desarrollo de fármacos y síntesis
La síntesis del compuesto implica interesantes reacciones químicas que podrían optimizarse para la producción a escala industrial . La investigación en este campo podría centrarse en mejorar los rendimientos, reducir los costos y desarrollar métodos de síntesis respetuosos con el medio ambiente.
Propiedades
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-14-15(2)26-16-17(21-19(26)24(14)12-13-29-4)22(3)20(28)25(18(16)27)11-10-23-8-6-5-7-9-23/h5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOQSHHQYYKXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)
![2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2587175.png)



![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)
![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2587190.png)
![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)




